1-[2-(3-amino-1H-pyrazol-1-yl)ethyl]pyrrolidin-2-one
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Overview
Description
1-[2-(3-amino-1H-pyrazol-1-yl)ethyl]pyrrolidin-2-one is a compound that features a pyrazole ring, which is a five-membered heterocycle containing two nitrogen atoms. This structure is significant in medicinal chemistry due to its potential therapeutic applications . The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.
Preparation Methods
The synthesis of 1-[2-(3-amino-1H-pyrazol-1-yl)ethyl]pyrrolidin-2-one typically involves the formation of the pyrazole ring followed by the attachment of the pyrrolidin-2-one moiety. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds can yield pyrazole derivatives . Industrial production methods often employ catalysts and optimized reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
1-[2-(3-amino-1H-pyrazol-1-yl)ethyl]pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the pyrazole ring can participate in nucleophilic substitution reactions, often using halogenated compounds as reagents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[2-(3-amino-1H-pyrazol-1-yl)ethyl]pyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industry: The compound is utilized in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[2-(3-amino-1H-pyrazol-1-yl)ethyl]pyrrolidin-2-one involves its interaction with specific molecular targets. The pyrazole ring can bind to enzyme active sites or receptor binding pockets, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces . The compound’s effects are mediated through pathways involving key enzymes and receptors, influencing cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
1-[2-(3-amino-1H-pyrazol-1-yl)ethyl]pyrrolidin-2-one can be compared with other pyrazole derivatives:
3-aminopyrazole: Similar in structure but lacks the pyrrolidin-2-one moiety, affecting its biological activity.
4-aminopyrazole: Differently substituted, leading to variations in reactivity and applications.
5-aminopyrazole: Another structural isomer with distinct chemical properties. The uniqueness of this compound lies in its combined pyrazole and pyrrolidin-2-one structure, enhancing its versatility in research and industrial applications.
Properties
Molecular Formula |
C9H14N4O |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
1-[2-(3-aminopyrazol-1-yl)ethyl]pyrrolidin-2-one |
InChI |
InChI=1S/C9H14N4O/c10-8-3-5-13(11-8)7-6-12-4-1-2-9(12)14/h3,5H,1-2,4,6-7H2,(H2,10,11) |
InChI Key |
CDYUQCFGYVBALQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)CCN2C=CC(=N2)N |
Origin of Product |
United States |
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